molecular formula C6H7FN2O2 B13037783 Ethyl 2-fluoro-1H-imidazole-5-carboxylate

Ethyl 2-fluoro-1H-imidazole-5-carboxylate

Cat. No.: B13037783
M. Wt: 158.13 g/mol
InChI Key: UXHRPGZSBPWCBE-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-1H-imidazole-5-carboxylate is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate N-oxide, which then undergoes cyclization to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to cleave the ester bond.

Major Products:

  • Substituted imidazoles
  • Oxidized or reduced imidazole derivatives
  • Carboxylic acids from ester hydrolysis

Scientific Research Applications

Ethyl 2-fluoro-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • Ethyl 4-fluoro-1H-imidazole-5-carboxylate
  • Ethyl 1H-imidazole-5-carboxylate
  • 5-fluoro-1H-imidazole-4-carboxylic acid ethyl ester

Comparison: Ethyl 2-fluoro-1H-imidazole-5-carboxylate is unique due to the specific positioning of the fluorine atom and the ethyl ester group. This configuration can influence its reactivity, biological activity, and physical properties compared to other similar compounds.

Properties

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

IUPAC Name

ethyl 2-fluoro-1H-imidazole-5-carboxylate

InChI

InChI=1S/C6H7FN2O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H,8,9)

InChI Key

UXHRPGZSBPWCBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N1)F

Origin of Product

United States

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